REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[N:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8](B3OC(C)(C)C(C)(C)O3)[CH:9]=2)[N:4]=1.I[C:23]1[C:31]2[S:30][N:29]=[C:28]([NH2:32])[C:27]=2[CH:26]=[CH:25][C:24]=1[CH3:33].C(=O)([O-])[O-].[Na+].[Na+].CN(C=O)C>O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[NH2:32][C:28]1[C:27]2[CH:26]=[CH:25][C:24]([CH3:33])=[C:23]([C:8]3[CH:9]=[C:10]4[C:5](=[CH:6][CH:7]=3)[N:4]=[C:3]([NH:2][CH3:1])[N:12]=[CH:11]4)[C:31]=2[S:30][N:29]=1 |f:2.3.4,^1:48,67|
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Name
|
|
Quantity
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0.42 g
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Type
|
reactant
|
Smiles
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CNC1=NC2=CC=C(C=C2C=N1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
0.39 g
|
Type
|
reactant
|
Smiles
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IC1=C(C=CC=2C(=NSC21)N)C
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.047 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The vial was capped
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Type
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EXTRACTION
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Details
|
extracted with EtAOc
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Type
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WASH
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Details
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The organic layer was washed (2×) with an aqueous saturated solution of sodium bicarbonate
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was then dried with sodium sulfate
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Type
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CUSTOM
|
Details
|
purified by column chromatography on silica gel using a gradient of 50 to 100% EtOAc in hexanes
|
Type
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CUSTOM
|
Details
|
The clean fractions were triturated with warm ether
|
Type
|
FILTRATION
|
Details
|
the solid collected by suction filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NSC2=C1C=CC(=C2C=2C=C1C=NC(=NC1=CC2)NC)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |